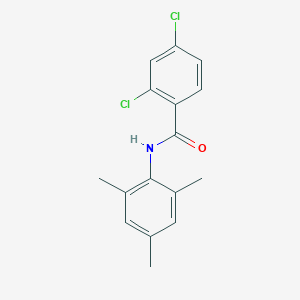

2,4-dichloro-N-(2,4,6-trimethylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dichloro-N-(2,4,6-trimethylphenyl)benzamide, commonly known as DCTB, is a chemical compound with a molecular formula of C16H16Cl2N2O. It is a derivative of benzamide, which is widely used in scientific research applications. DCTB is a white crystalline solid that is soluble in organic solvents and sparingly soluble in water. It is commonly used as a reagent in organic synthesis and as a fluorescent probe in biochemical and physiological studies.

Wirkmechanismus

DCTB is a fluorophore that emits green fluorescence upon excitation with blue light. The mechanism of fluorescence is based on the intramolecular charge transfer between the electron-donating trimethylphenyl group and the electron-withdrawing dichlorobenzamide group. The fluorescence intensity of DCTB is sensitive to the microenvironment of the molecule, such as pH, polarity, and viscosity. This property makes DCTB a useful tool to monitor the changes in the microenvironment of cells and tissues.

Biochemical and Physiological Effects:

DCTB has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to study the localization and trafficking of proteins in living cells without affecting their function. DCTB has also been used to study the dynamics of lipid metabolism in cells and tissues. It has been shown to bind to lipids and affect their distribution in cells. DCTB has also been used to detect and quantify reactive oxygen species in cells and tissues. It has been shown to react with superoxide and hydroxyl radicals and emit fluorescence, which can be used to monitor the levels of reactive oxygen species in cells.

Vorteile Und Einschränkungen Für Laborexperimente

DCTB has several advantages as a fluorescent probe in biochemical and physiological studies. It has a high quantum yield and is stable under physiological conditions. It is also membrane-permeable and can be used to label intracellular structures. DCTB has minimal toxicity and does not interfere with cellular functions. However, DCTB has some limitations as well. It has a limited spectral range and cannot be used in multiplexed imaging. It is also sensitive to photobleaching and phototoxicity, which can affect its fluorescence intensity.

Zukünftige Richtungen

There are several future directions for the use of DCTB in scientific research. One direction is the development of new derivatives of DCTB with improved properties, such as increased spectral range and photostability. Another direction is the application of DCTB in the study of cellular signaling pathways and disease mechanisms. DCTB can be used to monitor the changes in the microenvironment of cells and tissues in response to stimuli, such as drugs and pathogens. It can also be used to study the regulation of gene expression and protein function. Overall, DCTB is a useful tool in scientific research and has the potential to contribute to our understanding of biological systems.

Synthesemethoden

DCTB can be synthesized by the reaction of 2,4-dichlorobenzoyl chloride and 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid after purification by recrystallization.

Wissenschaftliche Forschungsanwendungen

DCTB is widely used as a fluorescent probe in biochemical and physiological studies. It is commonly used to label proteins, nucleic acids, and lipids in cells and tissues. DCTB has been used to study the localization and trafficking of proteins in living cells, the dynamics of lipid metabolism, and the regulation of gene expression. It has also been used to detect and quantify reactive oxygen species in cells and tissues.

Eigenschaften

Molekularformel |

C16H15Cl2NO |

|---|---|

Molekulargewicht |

308.2 g/mol |

IUPAC-Name |

2,4-dichloro-N-(2,4,6-trimethylphenyl)benzamide |

InChI |

InChI=1S/C16H15Cl2NO/c1-9-6-10(2)15(11(3)7-9)19-16(20)13-5-4-12(17)8-14(13)18/h4-8H,1-3H3,(H,19,20) |

InChI-Schlüssel |

JZPOCXCCDDBXFV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)

![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)

![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)